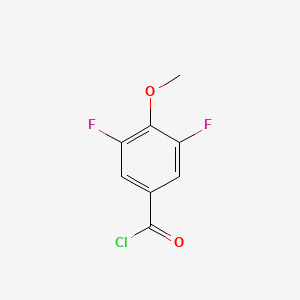

3,5-Difluoro-4-methoxybenzoyl chloride

Description

Properties

IUPAC Name |

3,5-difluoro-4-methoxybenzoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O2/c1-13-7-5(10)2-4(8(9)12)3-6(7)11/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQZUCQYQLNPECC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1F)C(=O)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 3,5 Difluoro 4 Methoxybenzoyl Chloride

Nucleophilic Acyl Substitution Reactions

The most characteristic reaction of 3,5-difluoro-4-methoxybenzoyl chloride is nucleophilic acyl substitution. In these reactions, a nucleophile attacks the carbonyl carbon, leading to the displacement of the chloride ion and the formation of a new carbonyl compound.

The reaction of this compound with primary or secondary amines (aminolysis) yields the corresponding N-substituted benzamides. This reaction is fundamental in the synthesis of various biologically active molecules. For instance, it has been utilized in the preparation of SIRT2 inhibitors. nih.gov A specific example involves a multi-step synthesis where this compound first reacts with sodium thiocyanate (B1210189), followed by the addition of an aminophenyl derivative to form a complex benzamide (B126) product. nih.gov

Table 1: Example of Amide Synthesis using this compound

| Reactant 1 | Reactant 2 | Product | Reference |

|---|

This compound reacts with alcohols (alcoholysis) and phenols (phenolysis) to form the corresponding esters. These reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The synthesis of various phenol (B47542) derivatives using this acyl chloride has been described in patent literature, where the hydroxyl group of a phenol attacks the carbonyl carbon of the acyl chloride to form an ester linkage. google.comgoogle.com

Table 2: General Reaction for Ester Synthesis

| Reactant 1 | Nucleophile | Product Type |

|---|---|---|

| This compound | Alcohol (R-OH) | 3,5-Difluoro-4-methoxybenzoate ester |

Reactions of acyl chlorides with organometallic reagents such as Grignard reagents (R-MgX) or organolithium reagents (R-Li) are common methods for the formation of ketones. While the patent literature mentions both this compound and organolithium compounds, specific examples of their direct reaction to form ketones are not detailed in the available search results. google.com

Beyond amines, alcohols, and organometallic reagents, this compound can react with a variety of other nucleophiles. An example includes its reaction with sodium thiocyanate, where the thiocyanate ion acts as the nucleophile, displacing the chloride to form an acyl isothiocyanate intermediate. nih.gov This intermediate can then undergo further reaction with nucleophiles like amines. nih.gov

Solvolysis Reactions and Underlying Reaction Mechanisms

Solvolysis refers to the reaction of a substrate with the solvent, which also acts as the nucleophile. For acyl chlorides, solvolysis in nucleophilic solvents like water or alcohols leads to the formation of carboxylic acids or esters, respectively. The mechanism of these reactions can range from a concerted (SN2-like) to a stepwise (SN1-like) pathway, often involving an acylium ion intermediate in the latter case.

Detailed mechanistic studies specifically on the solvolysis of this compound, and the elucidation of its position on the SN1 versus SN2 mechanistic spectrum, are not extensively covered in the currently available scientific literature from the search results. Such studies would typically involve kinetic experiments in various solvents to determine the reaction rates and the influence of solvent nucleophilicity and ionizing power on the reaction mechanism.

Influence of Solvent Polarity and Nucleophilicity on Reaction Rates

The rates of nucleophilic acyl substitution reactions involving this compound are significantly influenced by the polarity and nucleophilicity of the solvent. ajpojournals.org Reactions such as solvolysis, where the solvent acts as the nucleophile, are particularly sensitive to these properties. The mechanism of these reactions can range from a concerted (SN2-like) pathway to a stepwise pathway involving the formation of a discrete acylium cation intermediate.

Solvent Polarity: Polar solvents are generally observed to accelerate reaction rates for polar reactions, primarily due to their ability to stabilize charged intermediates and transition states. ajpojournals.org For a reaction proceeding through a partial or fully developed positive charge on the carbonyl carbon in the transition state, an increase in solvent polarity will lead to a significant rate enhancement. For instance, in the solvolysis of a related compound, p-methoxybenzoyl chloride, the rate of reaction is markedly faster in more polar solvents like ethanol/water mixtures compared to less polar solvents like acetone/water mixtures. This is attributed to the stabilization of the developing acylium cation-like transition state by the more polar medium.

The fluorine atoms at the 3 and 5 positions of this compound, being strongly electronegative, will inductively withdraw electron density from the aromatic ring and the carbonyl group. This withdrawal enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. However, this effect also destabilizes the formation of a full acylium cation. Consequently, the reaction mechanism is likely to have a significant degree of associative character (bond-making with the nucleophile is important in the rate-determining step).

Below is an interactive data table illustrating the expected trend in reaction rates with varying solvent polarity, based on data for analogous benzoyl chlorides.

| Solvent System (example) | Relative Polarity | Expected Relative Rate of Solvolysis |

| 80% Ethanol / 20% Water | High | Fast |

| 50% Acetone / 50% Water | Medium | Intermediate |

| 100% Acetonitrile (B52724) | Low | Slow |

Nucleophilicity: The rate of reaction is also directly proportional to the nucleophilicity of the attacking species. nih.gov Stronger nucleophiles will react more rapidly with the electrophilic carbonyl center of this compound. For instance, amines, being more nucleophilic than alcohols, will react much faster to form amides. The nucleophilicity of a reagent is an independent parameter from its basicity, although the two are often correlated.

Spectroscopic and Trapping Studies of Acylium Cation Intermediates

Acylium cations are highly reactive intermediates that can be generated from acyl halides under specific conditions, typically in the presence of a strong Lewis acid or in superacid media. For this compound, the corresponding 3,5-difluoro-4-methoxybenzoylium cation could be formed by the action of a Lewis acid like antimony pentafluoride (SbF₅).

Spectroscopic Studies: The direct observation of acylium cations is possible using spectroscopic techniques at low temperatures. Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy is a particularly powerful tool for this purpose. The carbonyl carbon of an acylium cation is highly deshielded and typically exhibits a characteristic resonance at a very low field (in the range of 150-160 ppm), which is significantly downfield from the carbonyl carbon resonance of the parent acyl chloride (typically around 170-180 ppm). The exact chemical shift would be influenced by the electronic effects of the substituents on the aromatic ring. The electron-donating methoxy (B1213986) group would provide some stabilization to the cation through resonance, while the electron-withdrawing fluorine atoms would have a destabilizing inductive effect.

Trapping Studies: In situ generated acylium cations can be "trapped" by introducing a potent nucleophile. A common trapping experiment involves conducting the reaction in the presence of an electron-rich aromatic compound, such as toluene (B28343) or mesitylene. The acylium cation acts as a strong electrophile in a Friedel-Crafts acylation reaction, leading to the formation of a new carbon-carbon bond and yielding an aryl ketone. libretexts.org The successful isolation and characterization of such a ketone would provide strong evidence for the transient existence of the 3,5-difluoro-4-methoxybenzoylium cation.

Electrophilic Aromatic Substitution on the Benzoyl Moiety

The benzoyl moiety of this compound can undergo electrophilic aromatic substitution, although the acyl chloride group is a deactivating group and a meta-director. libretexts.orgminia.edu.eg The outcome of such a reaction is further influenced by the directing effects of the methoxy and fluoro substituents already present on the ring.

The methoxy group (-OCH₃) is a powerful activating group and an ortho-, para-director due to its ability to donate electron density to the ring via resonance. The fluorine atoms (-F) are deactivating due to their strong inductive electron withdrawal but are also ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance.

In the case of this compound, the positions ortho to the methoxy group (positions 3 and 5) are already occupied by fluorine atoms. The position para to the methoxy group is occupied by the benzoyl chloride group. The positions ortho to the benzoyl chloride group (positions 2 and 6) are also the positions meta to the methoxy group.

Considering the combined directing effects:

The powerful activating and ortho-, para-directing methoxy group strongly directs incoming electrophiles to positions 3 and 5, which are blocked.

The deactivating but ortho-, para-directing fluorine atoms direct to positions 2, 4, and 6 (relative to one fluorine) and 2, 4, and 6 (relative to the other).

The deactivating and meta-directing benzoyl chloride group directs to positions 3 and 5, which are occupied by fluorine.

The positions available for substitution are 2 and 6. These positions are ortho to the deactivating benzoyl chloride group and meta to the activating methoxy group. Given the strong activating nature of the methoxy group, electrophilic aromatic substitution on this ring would be difficult and likely require harsh conditions. If a reaction were to occur, the substitution would most likely happen at positions 2 or 6.

Radical Reactions and Associated Pathways

Acyl chlorides can participate in radical reactions under specific conditions, such as photolysis or in the presence of a radical initiator. One of the most common radical pathways for acyl chlorides is decarbonylation, where the C-Cl bond and the C-C(O) bond are cleaved to generate an aryl radical, carbon monoxide, and a chlorine radical.

For this compound, this would proceed as follows:

Initiation: Homolytic cleavage of a weak bond, or interaction with a radical initiator, could generate an initial radical.

Propagation: A radical abstracts the chlorine atom from the benzoyl chloride, forming an acyl radical.

3,5-F₂-4-MeO-C₆H₂C(O)Cl + R• → 3,5-F₂-4-MeO-C₆H₂C(O)• + RCl

Decarbonylation: The resulting acyl radical can then lose a molecule of carbon monoxide to form a 3,5-difluoro-4-methoxyphenyl radical.

3,5-F₂-4-MeO-C₆H₂C(O)• → 3,5-F₂-4-MeO-C₆H₂• + CO

Termination/Further Reaction: The 3,5-difluoro-4-methoxyphenyl radical can then participate in various radical termination steps or abstract a hydrogen atom from a solvent molecule to form 1,3-difluoro-2-methoxybenzene.

The stability of the intermediate radicals and the reaction conditions will determine the feasibility and outcome of these radical pathways. The presence of the electron-donating methoxy group and the electron-withdrawing fluorine atoms would influence the stability of the aryl radical intermediate.

Applications of 3,5 Difluoro 4 Methoxybenzoyl Chloride in Advanced Organic Synthesis

Role as a Key Building Block in Complex Molecule Construction

The strategic placement of fluorine and methoxy (B1213986) substituents on the benzoyl chloride core makes 3,5-Difluoro-4-methoxybenzoyl chloride a powerful tool for synthetic chemists. These groups not only influence the reactivity of the molecule but also impart unique properties to the resulting products.

Synthesis of Novel Fluorinated Aromatic Compounds

The presence of two fluorine atoms on the aromatic ring of this compound makes it an ideal precursor for the synthesis of a variety of fluorinated aromatic compounds. One notable application is in the synthesis of fluorinated benzophenones. For instance, the related compound bis(2,4,5-trifluorophenyl)methanone has been used to create a range of fluorinated benzophenone (B1666685) derivatives through sequential nucleophilic aromatic substitution reactions. nih.gov This methodology allows for the introduction of various oxygen and nitrogen-based nucleophiles, leading to both symmetrical and asymmetrical fluorinated benzophenones. nih.gov

A key reaction for incorporating the 3,5-difluoro-4-methoxyphenyl moiety is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The acylium ion generated from this compound can then react with various aromatic substrates to form the corresponding ketones. This method provides a direct route to novel fluorinated benzophenones and other acylated aromatic systems.

| Reactant 1 | Reactant 2 | Product Type | Reaction Type |

| This compound | Aromatic Compound (e.g., Benzene (B151609), Toluene) | Fluorinated Benzophenone | Friedel-Crafts Acylation |

| This compound | Anisole (B1667542) Derivative | Substituted Benzophenone | Friedel-Crafts Acylation |

Incorporation into Anisole-Containing Chemical Structures

The methoxy group on this compound classifies it as an anisole derivative. This feature is particularly significant when constructing more complex molecules that incorporate the anisole structural motif. The Friedel-Crafts acylation of anisole and its derivatives with various benzoyl chlorides is a well-established method for synthesizing substituted benzophenones. nih.govfrontiersin.org

By employing this compound in such reactions, chemists can introduce a difluorinated methoxybenzoyl group onto another anisole ring or a different aromatic system. This approach is valuable for creating molecules with multiple anisole-like features, which can be important for tuning the electronic and biological properties of the final product. The presence of fluorine atoms can enhance properties such as metabolic stability and binding affinity in biologically active molecules.

Precursor for Biologically Active Molecules and Pharmaceutical Intermediates

The unique combination of functional groups in this compound makes it a valuable starting material for the synthesis of molecules with potential biological activity. The fluorinated methoxyphenyl moiety is a common feature in many pharmaceutical compounds.

Development of Intermediates for Drug Discovery

Acyl chlorides are reactive intermediates widely used in the synthesis of fine chemicals and pharmaceutical intermediates. The 3,5-difluoro-4-methoxyphenyl scaffold, introduced through this reagent, can be a crucial component of novel drug candidates. The fluorine atoms can significantly impact the pharmacokinetic and pharmacodynamic properties of a drug molecule, often leading to improved efficacy and metabolic stability.

Construction of Pyrrole and Indole-Based Scaffolds

Pyrrole and indole (B1671886) are privileged scaffolds in medicinal chemistry, forming the core of many natural products and synthetic drugs. Acylation is a common strategy for the functionalization of these heterocyclic systems. While direct examples involving this compound are not extensively documented in readily available literature, the general reactivity of acyl chlorides with pyrroles and indoles suggests its potential in this area.

The Friedel-Crafts acylation of N-protected indoles, for example, is a known method for introducing acyl groups at the C3 position. researchgate.netorganic-chemistry.org Similarly, pyrroles can be acylated to introduce ketone functionalities. The resulting 3-(3,5-difluoro-4-methoxybenzoyl)indoles or 2-(3,5-difluoro-4-methoxybenzoyl)pyrroles could serve as advanced intermediates for the synthesis of more complex, biologically active molecules.

| Heterocycle | Reaction Type | Potential Product |

| Pyrrole (N-protected) | Acylation | 2-(3,5-Difluoro-4-methoxybenzoyl)pyrrole |

| Indole (N-protected) | Friedel-Crafts Acylation | 3-(3,5-Difluoro-4-methoxybenzoyl)indole |

Preparation of Diverse Heterocyclic Ring Systems

Beyond pyrroles and indoles, this compound can be utilized in the synthesis of a broader range of heterocyclic compounds. The acyl chloride functionality allows for reactions with various dinucleophiles, leading to the formation of different ring systems. For example, reaction with compounds containing both a thiol and an amino group could lead to the formation of thiazole (B1198619) derivatives. Similarly, reactions with hydrazines or hydroxylamines could be employed to construct pyrazole (B372694) or isoxazole (B147169) rings, respectively, bearing the 3,5-difluoro-4-methoxyphenyl substituent. The resulting heterocyclic compounds are of significant interest in medicinal chemistry due to their diverse biological activities.

Utilization in Materials Science Research

The unique chemical structure of this compound, characterized by a reactive acyl chloride group and electron-withdrawing fluorine atoms combined with an electron-donating methoxy group on the aromatic ring, makes it a valuable building block in the field of materials science. Its distinct substitution pattern allows for the synthesis of polymers and specialty chemicals with tailored properties, such as enhanced thermal stability, specific solubility characteristics, and unique optical and electronic functionalities.

Synthesis of Functional Polymers and Advanced Materials

The presence of the highly reactive acyl chloride functional group enables this compound to be readily employed as a monomer in various polycondensation reactions. This process involves the repeated formation of ester or amide linkages to produce high-molecular-weight polymers. The incorporation of fluorine and methoxy groups onto the polymer backbone can significantly influence the properties of the resulting materials.

Fluorinated polymers are well-regarded for their exceptional properties, including high thermal stability, chemical inertness, and low surface energy. nih.gov The introduction of the 3,5-difluoro-4-methoxyphenyl moiety into polymer chains can, therefore, lead to the development of advanced materials with desirable characteristics. For instance, wholly aromatic polyesters, synthesized through the reaction of aromatic diacid chlorides with aromatic diols, are known for their high-temperature resistance and mechanical strength. By utilizing this compound in combination with various diols or diamines, novel polyesters and polyamides with tailored properties can be synthesized.

The specific substitution pattern of this monomer can also influence the liquid crystalline behavior of the resulting polymers. The rigid, rod-like structure of the aromatic ring, modified by the polar fluorine and methoxy substituents, can promote the formation of ordered phases, which are crucial for applications in optical and electronic devices. beilstein-journals.org The synthesis of such polymers often involves solution or interfacial polymerization techniques, where the diacid chloride reacts with a suitable comonomer to form the polymer chain.

Table 1: Potential Properties of Polymers Synthesized with this compound

| Polymer Type | Potential Comonomer | Expected Key Properties | Potential Applications |

| Aromatic Polyester | Bisphenol A | High thermal stability, good solubility in organic solvents, modified refractive index. | Advanced optics, high-performance films. |

| Aromatic Polyamide (Aramid) | p-Phenylenediamine | Excellent thermal and chemical resistance, high tensile strength. | Aerospace components, protective apparel. |

| Liquid Crystalline Polymer | 4,4'-Biphenol | Formation of nematic or smectic phases, anisotropic properties. | Optical displays, sensors. |

Monomer and Precursor Applications in Specialty Chemicals

Beyond its direct use in polymerization, this compound serves as a critical precursor for the synthesis of a variety of specialty chemicals. Its reactive nature allows for its incorporation into more complex molecules designed for specific functions. The presence of fluorine atoms is particularly significant, as fluorinated organic compounds often exhibit unique biological and physical properties.

In the realm of specialty chemicals, this compound can be used to synthesize intermediates for pharmaceuticals, agrochemicals, and dyes. The acyl chloride group can readily react with alcohols, amines, and other nucleophiles to introduce the 3,5-difluoro-4-methoxyphenyl moiety into a target molecule. chemicalbook.com This can be a key step in the multi-step synthesis of complex organic compounds.

Furthermore, derivatives of this compound could find applications in the development of materials for organic electronics, such as organic light-emitting diodes (OLEDs). chemicalbook.com The electronic properties of the difluoro-methoxyphenyl group can be fine-tuned to influence charge transport and luminescence in such devices. The synthesis of these materials often involves the reaction of the benzoyl chloride derivative with other aromatic building blocks to create conjugated molecules with specific electronic band gaps.

Table 2: Examples of Specialty Chemicals Derived from this compound

| Derivative Class | Reaction Type | Potential Application Area |

| Aryl Esters | Esterification with functionalized phenols | Liquid crystal modifiers, plasticizers. |

| Aryl Amides | Amidation with functionalized anilines | Pharmaceutical intermediates, high-performance pigments. |

| Chalcones | Claisen-Schmidt condensation precursor | Intermediates for flavonoid synthesis, nonlinear optical materials. |

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the precise structure of 3,5-Difluoro-4-methoxybenzoyl chloride by providing information about the local chemical environment of hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) nuclei.

In a ¹H NMR spectrum of this compound, two distinct signals are expected. The protons of the methoxy (B1213986) group (-OCH₃) would appear as a sharp singlet, integrating to three protons. Its chemical shift would likely be in the range of 3.9-4.2 ppm. The two equivalent aromatic protons would produce a signal that is split into a triplet by the two adjacent fluorine atoms. This triplet is expected to appear in the downfield aromatic region, typically between 7.5 and 7.8 ppm, and would integrate to two protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound Note: Data is predicted based on chemical structure and typical values.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~3.9 - 4.2 | Singlet (s) | 3H | -OCH₃ |

| ~7.5 - 7.8 | Triplet (t) | 2H | Aromatic C-H |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, five distinct carbon signals are anticipated, as the two fluorine-bearing carbons and the two hydrogen-bearing carbons are chemically equivalent. The carbonyl carbon (-COCl) is expected to have the most downfield chemical shift, typically in the range of 165-170 ppm. The aromatic carbons will show complex splitting patterns due to coupling with fluorine (¹J-CF, ²J-CF, etc.). The carbon of the methoxy group will appear as a singlet around 55-65 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound Note: Data is predicted based on chemical structure and typical values. C-F coupling would result in splitting of the signals for C1, C2, C3, and C4.

| Chemical Shift (δ) (ppm) | Assignment |

| ~165 - 170 | C=O (carbonyl) |

| ~150 - 160 (doublet) | C3, C5 (C-F) |

| ~135 - 145 (triplet) | C4 (C-O) |

| ~115 - 125 (doublet) | C1 (C-COCl) |

| ~110 - 120 (triplet) | C2, C6 (C-H) |

| ~55 - 65 | -OCH₃ |

¹⁹F NMR is an exceptionally sensitive technique for analyzing fluorinated compounds. rsc.org Due to the molecular symmetry of this compound, the two fluorine atoms are chemically equivalent and would produce a single signal in the ¹⁹F NMR spectrum. This signal would be expected to appear as a triplet, resulting from coupling to the two adjacent aromatic protons. The chemical shift for aryl fluorides typically falls within the range of -100 to -140 ppm relative to a CFCl₃ standard. colorado.edusepscience.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the compound. The molecular weight of this compound is 206.58 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 206. A characteristic isotopic pattern would also be present due to the natural abundance of the chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), showing peaks at m/z 206 and m/z 208.

Key fragmentation pathways would likely involve the loss of the chlorine atom to give a fragment at m/z 171, followed by the loss of the carbonyl group (CO) to yield a fragment at m/z 143.

Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound Note: Data is predicted based on chemical structure.

| m/z | Proposed Fragment |

| 206/208 | [M]⁺ (Molecular Ion) |

| 171 | [M - Cl]⁺ |

| 143 | [M - Cl - CO]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule. The IR spectrum of this compound would be dominated by a very strong and sharp absorption band for the carbonyl (C=O) stretching of the acyl chloride group, expected in the region of 1770-1815 cm⁻¹. Other significant absorptions would include C-F stretching bands (typically strong, around 1100-1300 cm⁻¹), aromatic C=C stretching bands (1450-1600 cm⁻¹), and C-O stretching for the methoxy ether group (around 1000-1300 cm⁻¹).

Table 4: Predicted IR Absorption Bands for this compound Note: Data is predicted based on typical functional group absorption ranges.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~1770 - 1815 | C=O Stretch | Acyl Chloride |

| ~1450 - 1600 | C=C Stretch | Aromatic Ring |

| ~1100 - 1300 | C-F Stretch | Aryl Fluoride |

| ~1000 - 1300 | C-O Stretch | Aryl-Alkyl Ether |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating this compound from impurities and for monitoring the progress of reactions in which it is a reactant or product.

High-Performance Liquid Chromatography (HPLC) would be a suitable method for assessing the purity of this compound. A reverse-phase method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be effective. Detection would typically be performed using a UV detector, as the aromatic ring is a strong chromophore.

Gas Chromatography (GC) could also be used, often coupled with a mass spectrometer (GC-MS). However, due to the reactive nature of the acyl chloride group, which can be sensitive to hydrolysis with trace water, careful sample handling and a robust, inert GC system would be required. The high boiling point of the compound would necessitate elevated temperatures for the injector and oven.

While specific, validated methods for this compound are not readily found in published literature, standard method development protocols for similar aromatic acyl chlorides would be applicable. orientjchem.orgekb.eg

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-performance liquid chromatography is a cornerstone technique for separating, identifying, and quantifying components in a mixture. For acyl chlorides like this compound, which are susceptible to hydrolysis, reverse-phase HPLC (RP-HPLC) is an effective method for assessing purity and monitoring reactions. The non-polar stationary phase, typically a C18 column, allows for the separation of the compound from polar impurities, including its hydrolysis product, 3,5-difluoro-4-methoxybenzoic acid.

While specific research detailing an HPLC method for this compound is not prevalent, established methods for similar compounds, such as 4-methoxybenzyl chloride, provide a strong procedural basis. orientjchem.org A typical analysis would involve dissolving the sample in a non-protic solvent like acetonitrile and injecting it into the HPLC system. A gradient elution using a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is commonly used to achieve optimal separation. orientjchem.org Detection is typically performed using a UV detector, as the aromatic ring of the compound absorbs light in the UV spectrum.

A validated RP-HPLC method can provide precise and accurate determination of the compound's purity, with linearity often established across a range of concentrations. orientjchem.org

Table 1: Illustrative RP-HPLC Parameters for Purity Analysis This table is based on typical methods for related aromatic acyl chlorides and serves as an example.

| Parameter | Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Expected Retention Time | > 5 min (compound is less polar than hydrolysis byproduct) |

Gas Chromatography (GC) for Volatile Compound Analysis

Gas chromatography is a powerful technique for analyzing volatile and thermally stable compounds. This compound, due to its molecular weight and structure, is amenable to analysis by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. This method is particularly useful for identifying volatile impurities and reaction byproducts.

The analysis involves injecting a small amount of the sample, typically dissolved in a volatile organic solvent, into a heated injection port, which vaporizes the sample. An inert carrier gas (e.g., helium or nitrogen) sweeps the vaporized sample onto a capillary column. The separation is based on the differential partitioning of the analytes between the carrier gas and the stationary phase coated on the column wall. A temperature program is often used to facilitate the elution of compounds with different boiling points.

In GC-MS analysis, the eluted compounds are fragmented and ionized, producing a unique mass spectrum that serves as a molecular fingerprint, allowing for unambiguous identification. researchgate.net While direct GC analysis is common, some reactive chlorides may undergo derivatization to improve thermal stability and chromatographic behavior. rsc.org

Table 2: Representative GC-MS Conditions for Analysis This table presents typical parameters for the GC-MS analysis of benzoyl chloride derivatives.

| Parameter | Value |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Range | 40-400 amu |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry.

However, the application of single-crystal X-ray crystallography is contingent on the ability to grow a suitable single crystal from the compound of interest. According to supplier information, this compound exists as a liquid at ambient temperature, which precludes its analysis by this method under standard conditions. To obtain its crystal structure, the compound would need to be crystallized at a sub-ambient temperature.

While the crystal structure of this compound itself is not publicly available, the technique has been successfully used to confirm the structures of solid derivatives synthesized from it. For instance, the crystal structure of N′-(3,5-difluoro-2-hydroxybenzylidene)-4-methylbenzohydrazide, a compound prepared using a difluorinated aromatic precursor, was determined by single-crystal X-ray diffraction, confirming the connectivity and stereochemistry of the final product. researchgate.net This demonstrates the crucial role of X-ray crystallography in verifying the outcome of reactions involving this and related reagents.

Table 3: Example of Crystallographic Data for a Derivative This table illustrates the type of data obtained from an X-ray crystallographic analysis, using a related difluoro-aromatic structure as a reference. researchgate.net

| Parameter | Example Value |

| Chemical Formula | C₁₅H₁₂F₂N₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 15.789 |

| β (°) | 98.45 |

| Volume (ų) | 1337.8 |

| Z (molecules/unit cell) | 4 |

Computational and Theoretical Investigations of 3,5 Difluoro 4 Methoxybenzoyl Chloride

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for elucidating the electronic structure and reactivity of molecules like 3,5-Difluoro-4-methoxybenzoyl chloride. These methods, such as Density Functional Theory (DFT), offer a theoretical lens through which the molecule's properties and behavior can be predicted and understood.

An analysis of the electronic structure of this compound would reveal the distribution of electrons within the molecule. This is fundamental to understanding its stability, reactivity, and spectroscopic properties. Key aspects of this analysis include the examination of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For substituted benzoyl chlorides, the distribution of these frontier orbitals would likely be concentrated around the aromatic ring and the carbonyl group, which are the primary sites for electronic activity.

Table 1: Hypothetical Electronic Properties of this compound

| Property | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -7.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 6.3 eV | Relates to chemical reactivity and stability |

Note: The values in this table are hypothetical and serve for illustrative purposes, as specific computational studies for this molecule were not found.

Computational modeling can be employed to map out the potential energy surface for reactions involving this compound. This is particularly useful for understanding its reactivity with nucleophiles, a characteristic reaction for acyl chlorides. By modeling the reaction pathway, chemists can identify the transition state—the highest energy point along the reaction coordinate—which is critical for determining the reaction's activation energy and, consequently, its rate.

For instance, in a reaction with an amine, the calculations would model the approach of the nucleophile to the carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent expulsion of the chloride leaving group. Characterizing the geometry and energy of the transition state provides invaluable information about the reaction mechanism.

Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model and confirm the molecular structure.

Infrared (IR) Spectroscopy: Calculations can predict the vibrational frequencies of the molecule's bonds. For this compound, a strong absorption band corresponding to the C=O stretching of the acyl chloride group would be expected, typically in the range of 1750-1800 cm⁻¹. Other characteristic frequencies for C-F, C-O, and aromatic C-H bonds could also be calculated.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are highly sensitive to the electronic environment of each nucleus and can be a powerful tool for structural elucidation. The fluorine atoms would be expected to cause characteristic splitting patterns in the signals of nearby carbon and hydrogen atoms.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations could be used to explore the conformational landscape of this compound. While the benzene (B151609) ring is rigid, the methoxy (B1213986) and benzoyl chloride groups have rotational freedom. MD simulations would track the atomic movements over time, providing insights into the preferred orientations (conformations) of these groups and the energy barriers between different conformations. This information is important for understanding how the molecule's shape influences its interactions with other molecules.

Quantitative Structure-Reactivity Relationship (QSAR) Studies

While no specific QSAR studies featuring this compound were identified, this methodology is a cornerstone of modern medicinal and materials chemistry. QSAR models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity.

In a hypothetical QSAR study involving derivatives of benzoyl chloride, various molecular descriptors would be calculated for each compound. These descriptors can be electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or lipophilic (e.g., logP). A statistical model would then be built to correlate these descriptors with an observed activity, such as inhibitory concentration (IC₅₀) against a biological target. Such a model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent or selective compounds.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Emerging Research Directions and Future Perspectives

Integration with Flow Chemistry and Automated Synthesis Technologies

The integration of 3,5-Difluoro-4-methoxybenzoyl chloride into flow chemistry and automated synthesis platforms presents a significant opportunity to enhance the efficiency, safety, and reproducibility of processes utilizing this versatile reagent. Flow chemistry, characterized by the continuous movement of reagents through a network of tubes and reactors, offers superior control over reaction parameters such as temperature, pressure, and mixing, which is particularly advantageous for the often exothermic reactions of acyl chlorides. beilstein-journals.orgnih.govnih.gov For instance, the precise temperature control in microreactors can minimize the formation of byproducts in acylation reactions involving this compound. Furthermore, the hazardous nature of many reagents used in fluorination and acylation reactions can be mitigated through the enclosed systems of flow reactors, improving operational safety. beilstein-journals.orgnih.gov

Automated synthesis platforms can be programmed for the sequential addition of reagents and purification steps, enabling high-throughput screening of reaction conditions and the rapid generation of compound libraries. researchgate.netresearchgate.net This is particularly relevant for the synthesis of amide derivatives, where an automated system could systematically react this compound with a diverse range of amines to create libraries of potential bioactive molecules. researchgate.netfishersci.it The combination of flow chemistry and automation could lead to the development of on-demand synthesis of molecules derived from this compound, streamlining research and development processes in the pharmaceutical and materials science sectors.

| Technology | Potential Benefits for this compound Chemistry | Relevant Research Areas |

| Flow Chemistry | Enhanced safety, improved reaction control, scalability. beilstein-journals.orgnih.govnih.gov | Synthesis of pharmaceutical intermediates, fine chemicals. eurekalert.orgsciencedaily.com |

| Automated Synthesis | High-throughput screening, rapid library generation. researchgate.netresearchgate.net | Drug discovery, materials science. |

| Integrated Systems | On-demand synthesis, streamlined workflows. | Process development, personalized medicine. |

Continued Innovation in Sustainable Synthesis and Green Chemistry Methodologies

The principles of green chemistry are increasingly influencing the synthesis and application of specialty chemicals like this compound. Future research will likely focus on developing more sustainable synthetic routes to this compound and its derivatives, minimizing waste and the use of hazardous substances. eurekalert.orghumanjournals.com Key green chemistry metrics, such as atom economy, E-factor (Environmental Factor), and Process Mass Intensity (PMI), can be applied to evaluate and compare the environmental impact of different synthetic pathways. tamu.eduwikipedia.orgnih.gov

For acylation reactions involving this compound, the development of catalytic methods that avoid the use of stoichiometric amounts of activating reagents is a key area of interest. humanjournals.com The use of greener solvents, or even solvent-free reaction conditions, is another important aspect of sustainable synthesis. nih.gov Innovations in this area could lead to more environmentally friendly and cost-effective processes for the production of pharmaceuticals and other valuable materials derived from this fluorinated building block. The development of PFAS-free synthesis routes for fluorinated compounds is also a significant area of research with direct relevance to the sustainable production of intermediates like this compound. eurekalert.orgsciencedaily.comchemistryworld.com

| Green Chemistry Principle | Application to this compound Synthesis | Potential Impact |

| Atom Economy | Designing synthetic routes that maximize the incorporation of starting materials into the final product. tamu.edu | Reduced waste generation. |

| Use of Catalysis | Employing catalytic amounts of reagents for acylation reactions instead of stoichiometric activators. humanjournals.com | Increased efficiency and reduced waste. |

| Safer Solvents and Auxiliaries | Utilizing environmentally benign solvents or solvent-free conditions. nih.gov | Reduced environmental footprint. |

| Waste Prevention | Optimizing reactions to minimize the formation of byproducts. wikipedia.org | Improved process efficiency and sustainability. |

Exploration of Novel Reactivity and Catalytic Applications

The unique electronic properties conferred by the fluorine and methoxy (B1213986) substituents on the aromatic ring of this compound open up avenues for exploring novel reactivity and catalytic applications. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the acyl chloride group and the aromatic ring itself. Research into the catalytic activation of the C-F bond in fluorinated aromatic compounds is an emerging field that could lead to new synthetic transformations. mdpi.comacs.org

Furthermore, the development of new catalytic systems for reactions such as decarbonylative coupling could expand the synthetic utility of this compound beyond traditional acylation reactions. nih.gov For example, palladium-catalyzed reductions of aromatic acid chlorides to aldehydes could be a valuable transformation. msu.edu The exploration of photocatalytic methods for the functionalization of fluorinated compounds also presents exciting possibilities. acs.org Understanding and harnessing the unique reactivity of this molecule could lead to the discovery of new synthetic methodologies and the creation of novel molecular architectures.

Advanced Applications in Targeted Medicinal Chemistry and Functional Materials Design

In medicinal chemistry, this compound serves as a valuable building block for the synthesis of targeted therapeutics. The fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. agcchem.com An example of its application is in the synthesis of Tenovin-39, an inhibitor of the sirtuin 2 (SIRT2) enzyme, which is a target in cancer therapy. The difluoro-methoxyphenyl moiety is a key structural feature of this inhibitor. Further research could explore the incorporation of this fragment into other classes of bioactive molecules to modulate their pharmacological properties. The synthesis of novel phenol (B47542) derivatives with potential biological activities has also been demonstrated using this reagent. google.com

In the realm of functional materials, the incorporation of fluorinated aromatic moieties can significantly influence the material's properties. For instance, in the design of liquid crystals, the number and position of fluorine atoms on the aromatic core can affect the mesophase behavior, polarity, and steric hindrance of the molecules. nih.govresearchgate.netuni-halle.deresearchgate.net The difluoro-methoxy-phenyl unit could be incorporated into new liquid crystalline materials with tailored properties. Additionally, π-conjugated organic molecules containing fluorinated groups are of interest for applications in organic light-emitting diodes (OLEDs) due to their potential to influence electronic properties and device performance. jmaterenvironsci.comresearchgate.netnoctiluca.eunih.gov The unique combination of substituents in this compound makes it a promising candidate for the synthesis of novel materials with advanced optical and electronic properties.

Q & A

Q. What are the critical parameters for synthesizing 3,5-difluoro-4-methoxybenzoyl chloride with high purity?

Methodological Answer:

- Step 1: Precursor Selection

Start with a substituted benzaldehyde (e.g., 4-hydroxy-3,5-dimethoxybenzaldehyde) and introduce fluorine via electrophilic fluorination using Selectfluor® or DAST (diethylaminosulfur trifluoride). Monitor reaction progress via <sup>19</sup>F NMR to confirm fluorination efficiency . - Step 2: Methoxy Group Retention

Protect the methoxy group during fluorination by using anhydrous conditions and inert gas (N2 or Ar) to prevent demethylation. Validate protection via FT-IR (absence of -OH stretch at ~3200 cm<sup>-1</sup>) . - Step 3: Chlorination Optimization

Convert the carboxylic acid intermediate to the acyl chloride using thionyl chloride (SOCl2) or oxalyl chloride. Optimize molar ratios (e.g., 1:3 acid-to-SOCl2) and reflux time (2–4 hr) to maximize yield. Confirm completion via TLC (Rf shift) .

Q. How should researchers handle discrepancies in <sup>1</sup>H/<sup>13</sup>C NMR spectral data for this compound?

Methodological Answer:

- Contradiction Analysis:

Compare experimental shifts with computational predictions (e.g., DFT calculations via Gaussian) to identify misassignments. Cross-validate using 2D NMR (HSQC, HMBC) to resolve overlapping peaks . - Common Pitfalls:

- Solvent Effects: DMSO-d6 may cause peak broadening; use CDCl3 for sharper signals.

- Impurity Peaks: Trace moisture hydrolyzes acyl chloride to carboxylic acid (~δ 10-12 ppm in <sup>1</sup>H NMR). Dry samples rigorously with molecular sieves .

Advanced Research Questions

Q. How can computational tools predict the reactivity of this compound in nucleophilic acyl substitution?

Methodological Answer:

- Strategy:

Use molecular docking (AutoDock Vina) or DFT-based transition-state modeling (CP2K) to assess steric/electronic effects of substituents.- Key Parameters:

- Electrophilicity (ω): Calculate via Koopmans’ theorem (ω = μ²/2η, where μ = chemical potential, η = hardness). Higher ω correlates with faster reaction rates.

- Steric Maps: Generate using Voronoi tessellation (e.g., in PyMOL) to visualize steric hindrance from fluorine and methoxy groups .

- Validation:

Compare predicted activation energies with experimental kinetic data (e.g., pseudo-first-order rate constants in DMF at 25°C) .

Q. What strategies mitigate competing side reactions during coupling with amino acids?

Methodological Answer:

- Side Reaction 1: Esterification

- Mitigation: Use aprotic solvents (e.g., DCM) and low temperatures (0–5°C) to suppress alcoholysis. Add DMAP (4-dimethylaminopyridine) to accelerate acylation over esterification .

- Side Reaction 2: Hydrolysis

Q. What decomposition products form under prolonged storage, and how are they detected?

Methodological Answer:

Q. How should accidental exposure during handling be managed?

Methodological Answer:

- Inhalation: Immediate removal to fresh air; administer oxygen if bronchospasm occurs. Avoid mouth-to-mouth resuscitation due to HCl vapor risk .

- Dermal Contact: Rinse with 5% NaHCO3 solution to neutralize acidic byproducts, followed by soap/water .

Data Contradiction Resolution

Q. How to resolve conflicting reports on optimal fluorination agents?

Methodological Answer:

- Case Study:

If DAST yields lower fluorination efficiency than Selectfluor® in literature, compare reaction conditions:- Solvent Polarity: DAST works best in DCM (low polarity), while Selectfluor® requires MeCN (high polarity).

- Temperature: DAST reactions are exothermic; control at –10°C to avoid side reactions .

- Experimental Design:

Conduct a DOE (Design of Experiments) varying solvent, temperature, and agent. Analyze via ANOVA to identify statistically significant factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.